1-Butyl-1-methylpiperidinium hexafluorophosphate
Overview
Description
1-Butyl-1-methylpiperidinium hexafluorophosphate is an ionic liquid with the chemical formula C10H22F6NP. It is known for its unique properties, such as high thermal stability and low volatility, making it useful in various scientific and industrial applications. This compound is particularly notable for its use in the preparation of modified carbon composite electrodes, which are employed as sensors in the estimation of paracetamol, neurotransmitter drugs, and NADH in biological samples .
Mechanism of Action
Target of Action
1-Butyl-1-methylpiperidinium hexafluorophosphate, also known as BMPIPPF6, is an ionic liquid . Its primary targets are carbon composite electrodes . These electrodes are used as sensors in the estimation of various substances such as paracetamol, neurotransmitter drugs, and NADH in biological samples .
Mode of Action
It is known that it interacts with its targets (carbon composite electrodes) to enhance their sensing capabilities . This interaction likely involves the formation of a layer of the ionic liquid on the electrode surface, which can improve the electrode’s sensitivity and selectivity .
Biochemical Pathways
The biochemical pathways affected by BMPIPPF6 are related to the detection and quantification of certain substances in biological samples. By enhancing the performance of carbon composite electrodes, BMPIPPF6 can improve the accuracy and reliability of these measurements .
Result of Action
The result of BMPIPPF6’s action is the improved performance of carbon composite electrodes. This includes enhanced sensitivity and selectivity, which can lead to more accurate and reliable measurements of target substances in biological samples .
Action Environment
The efficacy and stability of BMPIPPF6 can be influenced by various environmental factors. For instance, the temperature and humidity of the environment can affect the physical properties of the ionic liquid and, consequently, its interaction with the carbon composite electrodes . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-1-methylpiperidinium hexafluorophosphate typically involves the reaction of 1-butylpiperidine with methyl iodide to form 1-butyl-1-methylpiperidinium iodide. This intermediate is then reacted with hexafluorophosphoric acid to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Organic solvents such as acetonitrile or ethanol.
Purification: Crystallization or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Industrial-scale crystallization and filtration techniques.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
1-Butyl-1-methylpiperidinium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hexafluorophosphate anion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, cyanides, and other nucleophilic species.
Major Products Formed
Oxidation: Various oxidized derivatives of the piperidinium ring.
Reduction: Reduced forms of the piperidinium ring.
Substitution: Compounds with different anions replacing the hexafluorophosphate group.
Scientific Research Applications
1-Butyl-1-methylpiperidinium hexafluorophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical reactions.
Biology: Employed in the preparation of sensors for detecting biological molecules such as neurotransmitters and NADH.
Medicine: Investigated for potential use in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, such as modified carbon composite electrodes for sensors
Properties
IUPAC Name |
1-butyl-1-methylpiperidin-1-ium;hexafluorophosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N.F6P/c1-3-4-8-11(2)9-6-5-7-10-11;1-7(2,3,4,5)6/h3-10H2,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOLSPXOTQMKMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCCC1)C.F[P-](F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22F6NP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049385 | |
Record name | 1-Butyl-1-methylpiperidinium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257647-66-7 | |
Record name | 1-Butyl-1-methylpiperidinium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1257647-66-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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